Hydridoboron(2.) (singlet)
Description
Significance of Highly Reactive Boron Intermediates in Chemical Transformations
Reactive boron intermediates are integral to many synthetic methodologies. Organoboron compounds, for instance, serve as versatile precursors for a multitude of chemical changes. tandfonline.com Their transformations often proceed through transient, electron-deficient boron species. scholaris.catandfonline.com The study of these intermediates is crucial for developing new synthetic strategies and for understanding the mechanisms of established reactions. The exploration of highly Lewis acidic boron reagents has revealed novel reactivity patterns, expanding the toolkit of synthetic chemists. scholaris.ca
Overview of Spin States in Main Group Chemistry
The reactivity of many chemical species is profoundly influenced by their electronic spin state. In main group chemistry, the existence of molecules in different spin multiplicities, such as singlet and triplet states, can lead to dramatically different chemical behaviors.
The primary distinction between singlet and triplet states lies in the arrangement of electron spins. unacademy.com In a singlet state, all electron spins are paired, meaning for every electron with a spin of +1/2, there is another with a spin of -1/2. libretexts.org This results in a total spin quantum number (S) of 0, and a spin multiplicity (2S+1) of 1. Consequently, singlet-state molecules are typically diamagnetic. libretexts.org
In contrast, a triplet state is characterized by the presence of two unpaired electrons with parallel spins (both +1/2 or both -1/2). unacademy.com This gives a total spin quantum number of 1 and a spin multiplicity of 3. ethz.ch Triplet-state species are paramagnetic and can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. ethz.ch Generally, for a given molecule, the triplet state is lower in energy than the corresponding excited singlet state due to reduced electron-electron repulsion. unacademy.comethz.ch
Singlet states are common for most stable, closed-shell molecules. However, many reaction intermediates can exist as either singlets or triplets. Singlet carbenes, for example, are known to react in a concerted fashion, often exhibiting both electrophilic and nucleophilic character. ethz.ch The reactivity of a singlet intermediate is dictated by its specific electronic structure, including the presence of both a high-energy filled orbital and a low-energy vacant orbital. The study of singlet-state intermediates is crucial for understanding and controlling reaction pathways in organic synthesis and catalysis. sci-hub.se
Historical Context of Hydridoboron Species Research
The investigation of boron hydrides, or boranes, has a rich history, dating back to the pioneering work on these highly reactive, electron-deficient compounds. latrobe.edu.au Much of the early research focused on the synthesis and structure of polyhedral boranes, such as diborane (B8814927) (B₂H₆). latrobe.edu.au More recently, significant effort has been directed towards the synthesis and characterization of stabilized, low-coordinate boron cations, such as borenium and borinium ions, which have shown remarkable utility in catalysis. baranlab.orgnih.gov The study of the simplest hydridoboron species, the transient BH radical, has been largely advanced through theoretical and spectroscopic techniques, which have provided insights into its electronic structure and potential reactivity. tandfonline.comresearchgate.net
Scope and Focus of Research on Hydridoboron(2.) (Singlet)
Research on hydridoboron(2.) (BH), particularly its singlet state (¹Σ⁺), is a specialized area within the broader field of boron chemistry. Due to its extreme reactivity and transient nature, the direct experimental investigation of singlet BH is challenging. Consequently, much of the current understanding is derived from high-level computational studies and gas-phase spectroscopic experiments. tandfonline.comresearchgate.net The focus of this research is to elucidate the fundamental properties of this fleeting molecule, including its electronic structure, spectroscopic signatures, and predicted reactivity. A key aspect is the comparison with its corresponding triplet state (³Π) to understand how spin multiplicity governs its chemical behavior. The theoretical characterization of such species provides a foundation for predicting their role in more complex chemical systems and for designing experiments to detect their transient existence. tandfonline.comresearchgate.net
| Property | Value | Source |
| Ground Electronic State | ¹Σ⁺ | researchgate.net |
| Enthalpy of Formation (Hfg) at 0 K | 105.7 ± 0.5 kcal/mol | |
| Enthalpy of Formation (Hfg) at 298.15 K | 106.1 ± 0.5 kcal/mol | |
| Spectroscopic Constant (ωe) | 2366.9 cm⁻¹ | |
| Rotational Constant (Be) | 12.37 cm⁻¹ | |
| Bond Length (re) | 1.232 Å |
Structure
2D Structure
Properties
Molecular Formula |
BH |
|---|---|
Molecular Weight |
11.82 g/mol |
IUPAC Name |
λ1-borane |
InChI |
InChI=1S/BH/h1H |
InChI Key |
UWBOAQKPEXKXSU-UHFFFAOYSA-N |
Canonical SMILES |
[BH] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Hydridoboron 2. Singlet
Electronic Structure Elucidation
The accurate determination of the electronic structure of hydridoboron(2.) is paramount to understanding its chemical properties. Theoretical chemistry offers a powerful suite of tools for this purpose, broadly categorized into high-accuracy ab initio wavefunction theories and more computationally efficient Density Functional Theory (DFT) methods.
Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. For a molecule like BH, these methods can provide exceptionally accurate results, often rivaling or exceeding experimental precision.
Coupled-cluster (CC) theory provides one of the most accurate and reliable frameworks for describing electron correlation—the interactions between electrons that are neglected in simpler models like the Hartree-Fock method. wikipedia.org The CC method constructs the multi-electron wavefunction using an exponential cluster operator, which ensures size-extensivity, a crucial property for accurate energy calculations. github.ioaps.org
The theory is defined by a hierarchy of models based on the level of excitation included in the cluster operator. The most common level, Coupled Cluster with Singles and Doubles (CCSD), is often enhanced with a non-iterative, perturbative correction for triple excitations, known as CCSD(T). wikipedia.org This CCSD(T) model is frequently referred to as the "gold standard" of quantum chemistry for its excellent balance of high accuracy and computational feasibility for small to medium-sized molecules. researchgate.netulsu.ru
For very high-accuracy benchmarks on small molecules like BH, even more sophisticated CC methods can be employed. These include full iterative treatments of triple excitations (CCSDT), quadruple excitations (CCSDTQ), and even pentuple and hextuple excitations (CCSDTQP, CCSDTQPH). aps.orgaip.org These higher-order methods systematically approach the exact solution of the Schrödinger equation within a given basis set, known as the Full Configuration Interaction (FCI) limit. The application of these methods to BH allows for a precise quantification of the contributions of different excitation levels to the total correlation energy. aps.orgaip.org
| Method | Correlation Correction (% of FCI) |
| CCSD | 96.1% |
| CCSDT | 99.8% |
| CCSDTQ | 100.0% |
| CCSDTQP | 100.0% |
This table presents the percentage of the full configuration interaction (FCI) correlation energy recovered by various coupled-cluster methods for the BH molecule, demonstrating the systematic convergence toward the exact result. Data sourced from reference aps.org.
While the ground state of BH at its equilibrium geometry is well-described by single-reference methods like coupled-cluster theory, a proper description of the entire potential energy surface, including bond dissociation and electronically excited states, requires a multi-reference approach. researchgate.netbarbatti.org Multi-reference (MR) methods are essential when the electronic structure cannot be reasonably represented by a single Slater determinant, a situation known as strong or static correlation. barbatti.orguni-stuttgart.de
The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational MR approach. In a CASSCF calculation, the molecular orbitals are partitioned into inactive, active, and virtual spaces. A full configuration interaction calculation is then performed within the "active space," which typically includes the valence orbitals most critical for describing the chemical bonding and electronic states of interest. For BH, a typical active space might consist of the four valence electrons distributed among the bonding and antibonding orbitals derived from the B 2s, 2p and H 1s atomic orbitals. nii.ac.jp
The CASSCF method captures static correlation but largely neglects dynamic correlation. To account for this, second-order perturbation theory can be applied to the CASSCF wavefunction, a method known as CASPT2 (Complete Active Space Second-Order Perturbation Theory). uni-stuttgart.dearxiv.org CASPT2 is a powerful tool for obtaining accurate energy surfaces and spectroscopic properties for both ground and excited states of molecules where multi-reference character is significant. uni-stuttgart.decolorado.edu
In all ab initio calculations, molecular orbitals are constructed from a set of mathematical functions known as a basis set. youtube.com The choice of basis set is critical, as it directly impacts the accuracy and computational cost of the calculation. youtube.com Two widely used families of basis sets are the Pople-style sets (e.g., 6-311G) and Dunning's correlation-consistent (cc) sets (e.g., cc-pVDZ, cc-pVTZ). nii.ac.jp
The correlation-consistent basis sets are specifically designed to systematically and smoothly converge towards the Complete Basis Set (CBS) limit. acs.org By performing calculations with a series of these basis sets of increasing size (e.g., cc-pVDZ → cc-pVTZ → cc-pVQZ), one can extrapolate the results to estimate the energy or property at the theoretical infinite basis set limit, effectively removing the error associated with the basis set's incompleteness. dntb.gov.ua For BH, calculations show that as the quality of the basis set improves, the calculated equilibrium bond length converges toward the experimental value. nii.ac.jp
| Basis Set | Calculated Equilibrium Bond Length (Å) | Deviation from Experimental (Å) |
| cc-pVDZ | 1.2386 | +0.0062 |
| cc-pVTZ | 1.2330 | +0.0006 |
| 6-311G | 1.2336 | +0.0012 |
| Experimental | 1.2324 | 0.0000 |
This table compares the equilibrium bond length of the BH molecule calculated at the Hartree-Fock level with different basis sets to the experimental value. The results show the convergence of the calculated geometry as the basis set quality increases. Data sourced from reference nii.ac.jp.
Density Functional Theory has become the most widely used method in quantum chemistry due to its exceptional balance of computational efficiency and accuracy for a wide range of molecular systems. nih.govnih.gov For a simple, closed-shell molecule like the ground state of hydridoboron(2.), standard DFT functionals can provide reliable predictions for properties such as equilibrium geometry and vibrational frequencies. nih.gov
However, the theoretical framework of DFT faces significant challenges when applied to systems with strong static correlation, such as molecules undergoing bond dissociation or those with inherent diradical character. mdpi.comchem8.org This is particularly relevant for describing open-shell singlet states.
While the ground state of BH is a closed-shell singlet, the theoretical treatment of open-shell singlets is a crucial and challenging area of DFT research, relevant for describing the bond-breaking of BH or certain excited states. An open-shell singlet is inherently multi-configurational and cannot be correctly described by the single-determinant framework of conventional Kohn-Sham DFT. mdpi.com
A common but theoretically problematic approach is the broken-symmetry unrestricted DFT (BS-UDFT) method. mdpi.com In this method, the spin symmetry of the wavefunction is "broken," allowing the alpha and beta electrons to occupy different spatial orbitals, which can approximate the diradical nature of the state. However, the resulting wavefunction is not a pure singlet but a mixture of singlet and triplet states, an issue known as spin contamination. mdpi.com
The choice of the exchange-correlation functional is critical in these cases. Hybrid functionals, which incorporate a percentage of exact Hartree-Fock exchange, often perform better than pure DFT functionals for open-shell singlets. mdpi.comsci-hub.se The inclusion of exact exchange helps to mitigate the self-interaction error inherent in many approximate functionals, which can incorrectly favor delocalized electronic structures and underestimate the stability of diradical states. mdpi.com More advanced and theoretically rigorous methods have also been developed to tackle this challenge, including restricted open-shell singlet (ROSS-DFT) and multistate DFT (MSDFT) formalisms. chem8.orgnih.gov
| DFT Approach | Description | Key Challenge/Consideration |
| Restricted DFT (RDFT) | Forces alpha and beta electrons to occupy the same orbitals. | Fails to describe the diradical character, leading to qualitatively incorrect potential energy surfaces. mdpi.com |
| Broken-Symmetry UDFT | Allows alpha and beta electrons to have different spatial orbitals. | Provides a pragmatic solution but results in spin contamination (mixture of singlet and triplet states). mdpi.com |
| Hybrid Functionals (in UDFT) | Mixes pure DFT exchange with exact Hartree-Fock exchange (e.g., B3LYP). | Often improves results by reducing self-interaction error, which can mimic static correlation. mdpi.comsci-hub.se |
| Specialized Methods (e.g., ROSS-DFT, MSDFT) | Formulated specifically to handle multi-reference character in singlets. | More theoretically sound and can provide a more accurate description of the electronic state. chem8.orgnih.gov |
This table summarizes the common DFT-based approaches for treating open-shell singlet and diradical systems, highlighting their underlying principles and associated challenges.
Density Functional Theory (DFT) Applications
Treatment of Spin Symmetry and Broken-Symmetry Approaches
In computational quantum chemistry, accurately describing the electronic structure of molecules, particularly those with open-shell character or multiple spin states, requires careful consideration of spin symmetry. For a species like the singlet state of hydridoboron(2.), which may possess a diradical nature, standard single-determinant methods like Hartree-Fock can be inadequate. These methods can lead to an incorrect description of the wavefunction, especially when the singlet and triplet states are close in energy.
To address this, broken-symmetry approaches are often employed. cam.ac.uk This method involves relaxing the constraint that the spatial parts of the alpha and beta orbitals must be identical, which allows for the description of a state that is a mixture of different spin symmetries. While the resulting wavefunction is not a pure spin state, it can provide a more accurate energy and a better starting point for more advanced calculations. cam.ac.uk This approach is particularly useful for systems where the ground state is formally a singlet but has significant open-shell character. The degree of spin contamination in the broken-symmetry solution can provide an indication of the diradical nature of the molecule.
Analysis of Molecular Orbitals and Electron Configuration
The electron configuration of an atom or molecule describes the distribution of its electrons in atomic or molecular orbitals. wikipedia.org For a simple diatomic molecule like hydridoboron, the molecular orbitals are formed from the combination of the atomic orbitals of boron and hydrogen. researchgate.net The electron configuration for the neutral BH molecule in its ground state is 1σ²2σ²3σ¹1π¹.
In the case of the singlet hydridoboron(2.), the specific electronic state dictates the occupation of the molecular orbitals. A qualitative molecular orbital diagram would show the formation of bonding and anti-bonding orbitals from the 1s orbital of hydrogen and the 2s and 2p orbitals of boron. researchgate.net The analysis of these orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO can provide insights into the electronic stability and the nature of the singlet state. youtube.com
Spin Density Distribution and Biradical Character
Spin density is a measure of the local imbalance between spin-up and spin-down electrons at a given point in space. nih.gov In a closed-shell singlet molecule, the spin density is zero everywhere. However, for an open-shell singlet, such as a biradical, there can be regions of non-zero spin density. The spin density distribution provides a detailed picture of how the unpaired electrons are distributed across the molecule. nih.govnih.gov
Potential Energy Surfaces (PES) and Stationary Points
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. arcabc.ca For a diatomic molecule like hydridoboron, the PES is a one-dimensional curve that shows the energy as a function of the internuclear distance. For more complex molecules, the PES is a multi-dimensional surface. arcabc.cabohrium.com
Characterization of Minima, Transition States, and Dissociation Limits
Stationary points on a PES are points where the gradient of the energy with respect to all geometric coordinates is zero. These include minima, which correspond to stable isomers, and saddle points, which correspond to transition states for reactions or conformational changes. youtube.com The dissociation limit represents the energy of the system when the molecule breaks apart into its constituent atoms or fragments. q-chem.com The characterization of these points is fundamental to understanding the stability, structure, and reactivity of a molecule. arxiv.org
Vibrational Frequencies and Zero-Point Energy Corrections
The vibrational frequencies of a molecule correspond to the frequencies of its normal modes of vibration. These can be calculated from the second derivatives of the energy with respect to the geometric coordinates at a minimum on the PES. nih.gov These frequencies are experimentally observable through techniques like infrared and Raman spectroscopy.
The zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system can possess. wikipedia.orgyoutube.com It arises from the Heisenberg uncertainty principle, which implies that even at absolute zero, molecules will still exhibit vibrational motion. cornell.edufiveable.me The ZPE is calculated from the vibrational frequencies and must be added to the electronic energy to obtain the total energy of the molecule at 0 K. nist.gov
Below is an interactive data table summarizing the theoretical concepts discussed:
| Concept | Description | Relevance to Hydridoboron(2.) (Singlet) |
| Spin Symmetry | The symmetry of the electronic wavefunction with respect to the exchange of two electrons. | Important for correctly describing the electronic state, especially if it has open-shell or biradical character. |
| Broken-Symmetry Approach | A computational method that relaxes spin constraints to better describe systems with strong electron correlation. cam.ac.uk | Can provide a more accurate energy and description for a singlet state with significant diradical character. |
| Molecular Orbitals | Mathematical functions describing the wave-like behavior of an electron in a molecule. q-chem.com | Their analysis reveals the electronic structure, bonding, and reactivity of the molecule. |
| Electron Configuration | The distribution of electrons of an atom or molecule in atomic or molecular orbitals. wikipedia.org | Defines the specific electronic state (singlet) and the occupation of molecular orbitals. |
| Spin Density | The local difference between the density of spin-up and spin-down electrons. nih.gov | Non-zero spin density in a singlet state is a key indicator of its biradical character. |
| Biradical Character | The degree to which a molecule behaves as having two independent radical centers. nih.gov | Characterizes the nature of the bonding and the electronic structure of the open-shell singlet state. |
| Potential Energy Surface (PES) | A mapping of the energy of a molecule as a function of its geometry. arcabc.ca | Provides a complete picture of the molecule's stability, possible isomers, and reaction pathways. |
| Stationary Points | Points on the PES where the net force on the atoms is zero (minima, transition states). youtube.com | Identify stable structures and the energy barriers between them. |
| Vibrational Frequencies | The frequencies of the normal modes of molecular vibration. nih.gov | Correspond to observable spectroscopic data and are used to calculate the zero-point energy. |
| Zero-Point Energy (ZPE) | The minimum vibrational energy a molecule possesses, even at absolute zero. wikipedia.orgfiveable.me | A necessary quantum mechanical correction to the electronic energy for accurate thermochemical calculations. |
Interconversion Pathways Between Spin States
The interconversion between different spin states, such as from a singlet to a triplet state, is a process known as intersystem crossing. nih.gov This process is formally forbidden by quantum mechanical selection rules but can occur through mechanisms like spin-orbit coupling. The study of these pathways is crucial for understanding photochemical reactions and the magnetic properties of molecules. Computational methods can be used to locate the minimum energy crossing points (MECPs) between the potential energy surfaces of different spin states, which represent the most likely points for intersystem crossing to occur. nih.gov The efficiency of this process depends on the energy difference between the states and the strength of the spin-orbit coupling.
Singlet-Triplet Gaps and Crossing Points
The energy difference between the ground singlet state (X¹Σ⁺) and the lowest triplet state (a³Π) of the BH molecule is a critical parameter that governs its reactivity and spectroscopic behavior. Computational studies have been instrumental in determining this singlet-triplet gap.
Experimental data available in the Computational Chemistry Comparison and Benchmark Database (CCCBDB) indicates the electronic energy level of the ¹Σ state as 0 cm⁻¹ and the ³Π state as 5000 cm⁻¹. This corresponds to a singlet-triplet gap of approximately 0.62 eV or 14.3 kcal/mol.
Theoretical calculations, such as Self-Consistent Field (SCF) and Configuration Interaction (CI) methods, have been employed to investigate the potential energy curves of these states. These calculations are crucial for understanding the stability of each state and the possibility of intersystem crossing, which can occur at the crossing points of the potential energy curves of the singlet and triplet states. The accuracy of these calculations is highly dependent on the level of theory and the basis set used. For instance, ab initio studies using Complete Active Space Self-Consistent Field (CASSCF) followed by Configuration Interaction (CI) calculations have been performed on the BH X¹Σ⁺ ground state and the a³Π excited state to accurately model their electronic structure and energetics. researchgate.net
Table 1: Calculated Singlet-Triplet Gap for BH
| Method/Basis Set | Singlet State Energy (Hartree) | Triplet State Energy (Hartree) | Singlet-Triplet Gap (kcal/mol) |
| Example Data | Value | Value | Value |
Note: This table is illustrative. Specific computational data from dedicated studies on the singlet-triplet gap of BH would be required for population.
Spin-Orbit Coupling Effects
Spin-orbit coupling (SOC) refers to the interaction between an electron's spin angular momentum and its orbital angular momentum. wikipedia.org This relativistic effect can induce transitions between electronic states of different spin multiplicity, such as singlet and triplet states. In the context of the BH molecule, SOC plays a crucial role in mediating the intersystem crossing between the X¹Σ⁺ and a³Π states.
The magnitude of the spin-orbit coupling is determined by the spin-orbit coupling matrix elements (SOCMEs) between the interacting states. Theoretical calculations of these matrix elements provide insight into the probability and rate of singlet-triplet transitions. For a diatomic molecule like BH, the SOC is primarily influenced by the atomic spin-orbit coupling of the constituent atoms, with the heavier boron atom contributing more significantly than the hydrogen atom.
The calculation of SOCMEs typically involves the use of sophisticated quantum chemical methods that account for relativistic effects, such as the Breit-Pauli Hamiltonian. These calculations can reveal the specific electronic and geometric factors that enhance or diminish the spin-orbit coupling, thereby influencing the photophysical properties and reactivity of the molecule.
Bonding Analysis Methodologies
To gain a deeper understanding of the nature of the chemical bond in the singlet state of hydridoboron(2.), various bonding analysis methodologies are employed. These methods provide a quantitative and qualitative description of the electron distribution and the nature of the B-H bond.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex many-electron wavefunction into the familiar language of Lewis structures, lone pairs, and bond orbitals. researchgate.netwikipedia.org This method provides a localized picture of the bonding in a molecule.
For the singlet state of BH, NBO analysis would characterize the B-H bond in terms of a sigma (σ) bonding orbital. The analysis would provide details on the hybridization of the atomic orbitals on boron and hydrogen that contribute to this bond, as well as the polarization of the bond towards the more electronegative atom. Furthermore, NBO analysis quantifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the extent of electron delocalization and its contribution to the stability of the molecule.
Table 2: NBO Analysis of the B-H Bond in Singlet BH
| NBO | Occupancy | Composition | Polarization |
| σ(B-H) | Value | %B, %H | %B, %H |
Note: This table is illustrative. Specific data from an NBO calculation on the singlet state of BH is required for population.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. utexas.educanterbury.ac.uk This method identifies critical points in the electron density, which are used to partition the molecule into atomic basins and to characterize the nature of the chemical interactions.
In a QTAIM analysis of the singlet BH molecule, a bond critical point (BCP) would be located along the path of maximum electron density connecting the boron and hydrogen nuclei. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP provide insight into the nature of the B-H bond. A relatively high value of ρ indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0, characteristic of shared interactions) or depleted (∇²ρ > 0, characteristic of closed-shell interactions).
Table 3: QTAIM Topological Parameters for the B-H Bond Critical Point in Singlet BH
| Parameter | Value |
| Electron Density (ρ) | Value |
| Laplacian of Electron Density (∇²ρ) | Value |
| Ellipticity (ε) | Value |
Note: This table is illustrative. Specific data from a QTAIM analysis of the singlet state of BH is required for population.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of another electron with the same spin. cdnsciencepub.com It provides a visual and quantitative description of the regions of high electron localization, which correspond to chemical bonds and lone pairs.
An ELF analysis of the singlet BH molecule would reveal a basin of high ELF value located between the boron and hydrogen atoms, corresponding to the B-H covalent bond. The population of this basin, obtained by integrating the electron density within it, provides an estimate of the number of electrons participating in the bond. For a typical single covalent bond, this value is expected to be close to two. The shape and localization of the ELF basin can also provide information about the polarity and strength of the bond.
Table 4: ELF Basin Analysis for the B-H Bond in Singlet BH
| Basin | Population (e⁻) |
| V(B,H) | Value |
Note: This table is illustrative. Specific data from an ELF analysis of the singlet state of BH is required for population.
Charge Distribution and Population Analysis (e.g., Natural Population Analysis, Bader Charge Analysis)
Understanding the distribution of electronic charge within a molecule is fundamental to comprehending its reactivity and intermolecular interactions. Various population analysis schemes are used to partition the total electron density among the constituent atoms, providing atomic charges.
Natural Population Analysis (NPA) , which is part of the NBO methodology, calculates atomic charges based on the occupancies of the natural atomic orbitals. These charges are generally considered to be less sensitive to the choice of basis set compared to other methods like Mulliken population analysis.
Bader charge analysis , derived from the QTAIM framework, defines atomic charges by integrating the electron density within the atomic basins. canterbury.ac.uk This method provides a physically rigorous definition of atomic charge.
For the singlet BH molecule, these analyses would provide the partial charges on the boron and hydrogen atoms, indicating the polarity of the B-H bond. Due to the difference in electronegativity between boron and hydrogen, a slight polarization of the bond is expected.
Table 5: Calculated Atomic Charges in Singlet BH
| Method | Charge on Boron (e) | Charge on Hydrogen (e) |
| Natural Population Analysis | Value | Value |
| Bader Charge Analysis | Value | Value |
Note: This table is illustrative. Specific data from population analysis calculations on the singlet state of BH is required for population.
Spectroscopic Characterization and Simulation of Hydridoboron 2. Singlet
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique used to study transient or unstable chemical species. nist.gov The method involves trapping the molecule of interest (the "guest") in a large excess of an inert, rigid solid (the "host" or "matrix") at cryogenic temperatures, typically between 4 and 20 K. nist.govresearchgate.net This cryogenic environment immobilizes the guest molecules, preventing diffusion and self-reaction, thus allowing for detailed spectroscopic investigation. nist.gov The technique is particularly well-suited for characterizing reactive intermediates like boron hydrides. researchgate.netresearchgate.net
The generation and isolation of hydridoboron(2.) for spectroscopic analysis typically involves the in situ formation of the molecule followed by immediate trapping in a cryogenic matrix. A common method is the laser ablation of a solid boron target, which produces atomic boron. researchgate.netresearchgate.net The ablated boron atoms are then co-deposited with a suitable precursor, such as molecular hydrogen (H₂), diluted in a large excess of an inert gas like argon or neon. researchgate.netresearchgate.net This gaseous mixture is directed onto a cryogenic substrate, such as a CsI or CaF₂ window, cooled to temperatures as low as 4 K by a closed-cycle helium refrigerator. researchgate.netresearchgate.netcerncourier.comoup.com
Alternatively, a supersonic beam of BH can be produced through the ablation of a diborane (B8814927) precursor. frontiersin.orgresearchgate.net The resulting molecules are cooled to very low rotational temperatures during the supersonic expansion. rsc.org For matrix isolation studies, this beam of cold molecules is then directed onto the cold window where it is trapped within the solid matrix gas.
Infrared (IR) spectroscopy is a primary tool for investigating the vibrational properties of molecules. For the diatomic hydridoboron(2.) molecule, the IR spectrum is dominated by a single, fundamental absorption band corresponding to the B-H stretching vibration. rsc.org The frequency of this vibration is a direct measure of the B-H bond strength.
The characteristic range for B-H stretching vibrations is generally found between 2350 and 2650 cm⁻¹. sci-hub.se For the diatomic BH molecule, the bond is notably strong, resulting in a substantially high vibrational frequency compared to more complex borohydrides like the borohydride (B1222165) anion (BH₄⁻). rsc.org
As a diatomic molecule, the vibrational analysis of hydridoboron(2.) is straightforward, with a single vibrational mode corresponding to the stretching of the boron-hydrogen bond. Experimental data from the NIST Chemistry Webbook provides precise values for the vibrational constants of the ¹¹B¹H isotopologue in its electronic ground state (X ¹Σ⁺). nist.gov
The fundamental vibrational frequency is observed at approximately 2269 cm⁻¹. nist.gov More detailed analysis yields a harmonic frequency (ωe) of 2366.73 cm⁻¹ and a first anharmonicity constant (ωeχe) of 49.34 cm⁻¹. nist.gov This anharmonicity value indicates a deviation from the ideal harmonic oscillator model, which is expected for real molecular potentials. frontiersin.org
Table 1: Vibrational Constants for ¹¹B¹H (X ¹Σ⁺ State) An interactive data table. Click on headers to sort.
| Parameter | Value (cm⁻¹) | Reference |
|---|---|---|
| Fundamental Frequency (ν) | 2269 | nist.gov |
| Harmonic Frequency (ωe) | 2366.73 | nist.gov |
| Anharmonicity Constant (ωeχe) | 49.34 | nist.gov |
| Vibrational Zero-Point Energy (ZPE) | 1172.64 | nist.gov |
Isotopic substitution is a crucial technique for confirming vibrational assignments in spectroscopy. researchgate.netoup.com By replacing atoms with their heavier or lighter isotopes, the vibrational frequencies are shifted in a predictable manner, confirming the participation of that atom in a specific vibrational mode. For hydridoboron(2.), studies involving both boron (¹⁰B and ¹¹B) and hydrogen (¹H and ²H, or deuterium) isotopes are informative. core.ac.ukresearchgate.net
The use of ¹⁰B and ¹¹B isotopes has been employed to determine their relative ratios in samples by monitoring the distinct absorption spectra of ¹⁰BH and ¹¹BH. researchgate.net Deuterium substitution (creating BD) results in a significant lowering of the B-H stretching frequency due to the doubling of the hydrogen mass, providing unambiguous confirmation of the vibrational mode. researchgate.net
Table 2: Comparison of Fundamental Vibrational Frequencies for BH Isotopologues An interactive data table. Click on headers to sort.
| Isotopologue | Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|
| ¹¹BH | 2269 | nist.gov |
| ¹⁰BH | ~2355 (calculated) | core.ac.uk |
| ¹¹BD | ~1725 (calculated) |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. science.gov For hydridoboron(2.), the most significant feature in this spectral region is the transition from the ground electronic state (X ¹Σ⁺) to the first excited singlet state (A ¹Π). frontiersin.orgwikipedia.org This transition gives rise to a characteristic absorption band system in the blue-violet region of the spectrum. wikipedia.org The analysis of this band system is not only fundamental to understanding the molecule's electronic structure but has also been used as an analytical method for determining boron isotope ratios. researchgate.net
The electronic configuration of hydridoboron(2.) in its ground state (X ¹Σ⁺) results in a singlet multiplicity, as all electron spins are paired. libretexts.org The absorption of a photon of appropriate energy can promote an electron to a higher energy orbital, leading to an electronically excited state. libretexts.org
The first two excited states of BH are a triplet state (a ³Π) and a singlet state (A ¹Π). nist.gov The transition from the ground singlet state to the excited triplet state is spin-forbidden and therefore very weak. libretexts.orgresearchgate.net The lowest-energy, spin-allowed transition is to the A ¹Π excited singlet state. frontiersin.orgwikipedia.org This A ¹Π ← X ¹Σ⁺ transition is responsible for the prominent absorption observed in the visible spectrum. wikipedia.org High-level theoretical calculations and experimental measurements place this transition at an energy corresponding to a wavelength of approximately 433 nm. researchgate.netwikipedia.orgnih.gov
Table 3: Low-Lying Electronic States of Hydridoboron(2.) An interactive data table. Click on headers to sort.
| Electronic State | Term Symbol | Energy (cm⁻¹) | Energy (nm) | Reference |
|---|---|---|---|---|
| Ground State | X ¹Σ⁺ | 0 | - | nist.gov |
| First Excited Triplet State | a ³Π | 5000 | 2000 | nist.gov |
| First Excited Singlet State | A ¹Π | 23135.8 | 432.2 | nist.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for triplet contaminants or related radical species)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. While the singlet state of hydridoboron(2.) is EPR-silent due to the absence of unpaired electrons, this method is crucial for identifying and characterizing potential triplet state contaminants or related radical species that may be present in the system. ethz.ch The interaction of unpaired electrons with an external magnetic field forms the basis of EPR spectroscopy. ethz.ch
In many chemical systems, radical intermediates can be generated, and EPR is the definitive method for their detection. For instance, in biological systems, EPR has been used to identify species like glutathiyl and hemoglobin-cysteinyl radicals. acs.org Similarly, in studies involving hemoglobin, EPR spectroscopy has been instrumental in characterizing tyrosyl radicals. researchgate.netsemanticscholar.orguzh.ch The signals in an EPR spectrum, particularly the g-factor, provide information about the electronic environment of the unpaired electron. researchgate.netuzh.chresearchgate.net For example, biological EPR signals are often observed with g-factors close to 2. researchgate.net
In the context of studying singlet HB, EPR would serve as a diagnostic tool to ensure the purity of the system. The presence of any EPR signal would indicate the existence of paramagnetic species, such as the triplet state of HB or other radical byproducts. ethz.ch The analysis of such spectra, including the hyperfine coupling constants, would allow for the identification of these contaminants. mdpi.com For example, spin trapping techniques, often used in EPR, can detect short-lived radicals by forming more stable spin-adducts, which can then be characterized by their EPR spectra. mdpi.complos.org
Computational Spectroscopy
Computational methods have become indispensable in modern chemistry, providing insights that can be difficult to obtain through experiments alone. For a species like singlet hydridoboron(2.), computational spectroscopy is vital for predicting and interpreting its spectroscopic features.
Theoretical Prediction of Vibrational Spectra (IR, Raman)
Theoretical calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. niscpr.res.inresearchgate.net These predictions are often based on methods like Density Functional Theory (DFT). niscpr.res.inresearchgate.net The process typically involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the harmonic vibrational frequencies. osti.govarxiv.org
For a simple diatomic molecule like HB, the primary vibrational mode corresponds to the B-H stretching frequency. Computational methods can predict the wavenumber of this vibration. Anharmonic corrections are often applied to the calculated harmonic frequencies to achieve better agreement with experimental data, as the harmonic approximation can lead to deviations. osti.govacs.org
The intensities of the IR and Raman bands can also be calculated, which helps in the interpretation of experimental spectra. niscpr.res.inosti.gov For instance, the Raman activities calculated by programs like Gaussian can be converted to relative Raman intensities. niscpr.res.in Comparing the computed spectra with experimental ones allows for the assignment of observed vibrational bands to specific molecular motions. nih.gov
Simulation of Electronic Spectra
The simulation of electronic spectra provides information about the electronic transitions within a molecule. uba.ar These transitions, which occur from the ground electronic state to various excited states, are observed in the visible and ultraviolet regions of the electromagnetic spectrum. uba.ar
For singlet hydridoboron(2.), theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) can be employed to calculate the vertical excitation energies and oscillator strengths. researchgate.net These calculations help in predicting the absorption wavelengths and intensities of the electronic transitions.
The simulated spectra can be compared with experimental data to identify the electronic states involved in the observed transitions. researchgate.netrsc.org For diatomic molecules, the analysis of the vibrational structure within the electronic bands can provide information about the geometry and vibrational frequencies of the electronically excited states. uba.ar The interaction between electronic and vibrational states, known as vibronic coupling, can significantly influence the appearance of the electronic spectrum and can be modeled computationally. mdpi.comrsc.org
Computational NMR Spectroscopy
Computational NMR spectroscopy has emerged as a powerful tool for structure elucidation and conformational analysis of molecules. nih.govbeilstein-journals.org It involves the calculation of NMR parameters such as chemical shifts and coupling constants using quantum chemical methods. tifrh.res.in
The chemical shift is a fundamental parameter in NMR spectroscopy, providing information about the local electronic environment of a nucleus. mlsu.ac.inlibretexts.org For hydridoboron(2.), both the proton (¹H) and the boron-11 (B1246496) (¹¹B) nuclei are NMR active. mlsu.ac.in
Theoretical calculations of ¹H and ¹¹B NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations provide predicted chemical shift values that can be compared with experimental data if available. rsc.org The accuracy of the calculated shifts depends on the level of theory, the basis set used, and the treatment of solvent effects. researchgate.net
The calculated chemical shifts for ¹H and ¹¹B in singlet HB would be characteristic of its electronic structure. For instance, the ¹H chemical shift would be influenced by the electron density around the hydrogen atom, while the ¹¹B chemical shift would reflect the electronic environment of the boron atom.
Below is a hypothetical data table illustrating the kind of results one might obtain from such calculations.
| Nucleus | Calculated Chemical Shift (ppm) |
| ¹H | 3.5 |
| ¹¹B | -10.2 |
Note: These are example values and would need to be calculated using appropriate quantum chemistry software.
Spin-spin coupling constants (J-couplings) provide information about the connectivity of atoms in a molecule. ucl.ac.uklibguides.com The magnitude of the coupling constant depends on factors such as the number of bonds separating the coupled nuclei, bond angles, and dihedral angles. ucl.ac.ukconductscience.com
For singlet hydridoboron(2.), the most significant coupling would be the one-bond coupling between the ¹¹B and ¹H nuclei (¹J(¹¹B, ¹H)). This coupling constant can be calculated using computational methods. The value of ¹J(¹¹B, ¹H) is directly related to the strength and nature of the B-H bond. organicchemistrydata.org
The calculation of spin-spin coupling constants is a more demanding computational task than chemical shift calculations. However, the results provide valuable structural information. libretexts.org The sign of the coupling constant, which can be positive or negative, can also be determined from calculations and provides further insight into the nature of the interaction. organicchemistrydata.org
A hypothetical table of calculated coupling constants for singlet HB is presented below.
| Coupled Nuclei | Coupling Constant (Hz) |
| ¹J(¹¹B, ¹H) | 150 |
Note: This is an example value and requires specific computational determination.
Temperature-Dependent NMR Studies for Conformational Dynamics
There are no known Temperature-Dependent Nuclear Magnetic Resonance (NMR) studies for the conformational dynamics of the isolated hydridoboron(2•) (singlet) dication. This is due to the extreme reactivity and inherent instability of this species, which is predicted to be a transient gas-phase ion. NMR spectroscopy typically requires samples of sufficient concentration and stability in the liquid or solid state, conditions under which the BH^2+ dication has not been prepared or observed.
Photoelectron Spectroscopy Studies (Theoretical and Experimental)
Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the ionization energies of molecules and probe their electronic and vibrational structure. In a PES experiment, a photon of known energy ionizes a molecule, and the kinetic energy of the ejected electron is measured. The difference between the photon's energy and the electron's kinetic energy gives the binding energy of the electron, which corresponds to the energy required to reach a specific electronic and vibrational state of the resulting cation.
For the hydridoboron(2•) (singlet) dication (BH^2+), its properties would be investigated through the photoionization of the singly charged boron monohydride cation (BH+) or, in a multi-photon experiment, through the double photoionization of the neutral boron monohydride (BH). While experimental PES data on the direct formation of BH^2+ is scarce due to its instability, theoretical calculations provide significant insight into its expected spectroscopic characteristics.
Electronic States and Ionization Energies
The formation of the hydridoboron(2•) (singlet) dication can be envisioned as a two-step ionization process starting from the neutral BH molecule. The first ionization energy (IE) corresponds to the formation of the BH+ cation, and the second IE corresponds to the subsequent ionization of BH+ to form the BH^2+ dication.
The first ionization energy of BH has been determined both experimentally and theoretically. Photoionization from the ground singlet state (X¹Σ⁺) of BH leads to the ground doublet state (²Σ⁺) of BH⁺. researchgate.netrsc.org Experimental values for this first adiabatic ionization energy are well-established. rsc.orgresearchgate.net
| Method | Ionization Energy (eV) | Reference |
|---|---|---|
| Experimental (Spectroscopic) | 9.77 ± 0.05 | rsc.org |
| Experimental (Photoelectron Spectroscopy) | 9.82 | rsc.orgrsc.org |
| Theoretical (Direct Calculation) | 9.53 ± 0.2 | rsc.org |
The second ionization process, forming the BH^2+ dication, is more complex. Due to the strong electrostatic repulsion between the two positive charges in such a small diatomic species, diatomic dications are often unstable or only metastable. rsc.org Theoretical studies are therefore crucial for understanding their properties. Ab initio calculations have been performed to investigate the stability of the BH^2+ dication. researchgate.net These studies indicate that the ground electronic state of BH^2+ is thermodynamically metastable, possessing a local minimum in its potential energy curve. researchgate.net However, this potential well is predicted to be very shallow. Other theoretical work has also examined the potential energy curves of this dication. researchgate.net
Vibronic Peak Analysis
Vibronic analysis involves the study of the vibrational fine structure within an electronic transition observed in a photoelectron spectrum. The intensity distribution of these vibrational peaks is governed by the Franck-Condon principle, which states that transitions are most likely to occur without a change in the nuclear geometry. Consequently, a significant change in geometry between the initial (neutral or singly charged) and final (cationic) states typically results in a long progression of vibronic peaks. rsc.orgresearchgate.net For instance, the photoelectron spectrum for the ionization of the bent BH₂ radical to the linear BH₂⁺ cation shows a long progression in the bending mode. rsc.orgresearchgate.net
In the case of the hydridoboron(2•) (singlet) dication, theoretical calculations predict that the potential energy minimum of the ground state is too shallow to support any bound vibrational levels. researchgate.net This has a profound implication for its photoelectron spectrum. The absence of stable, quantized vibrational states in the final dicationic state means that a resolved vibronic peak structure would not be observed.
Instead of discrete peaks, the photoionization process leading to the BH^2+ ground state is expected to result in a broad, continuous signal in the photoelectron spectrum. This type of feature is characteristic of dissociative ionization, where the molecular ion is formed in an unbound state and immediately dissociates. Therefore, the vibronic analysis for BH^2+ is a prediction of a lack of vibrational structure, a direct consequence of its inherent instability.
Reactivity and Reaction Mechanisms Involving Hydridoboron 2. Singlet
Fundamental Reaction Pathways
The fundamental ways in which singlet hydridoboron(2.) engages with other molecules are dictated by its electronic structure. These pathways include insertion into single bonds, addition across multiple bonds, and abstraction of atoms or groups.
Singlet hydridoboron(2.), analogous to singlet carbenes, is capable of undergoing insertion reactions. chemtube3d.comroaldhoffmann.com These reactions typically involve the insertion of the HB unit into a covalent bond, most notably carbon-hydrogen (C-H) bonds. The mechanism for singlet species is generally considered to be a concerted process. chemtube3d.com In this pathway, the vacant p-orbital of the boron attacks the hydrogen atom, while the filled sp-hybridized orbital interacts with the carbon atom, leading to a three-centered transition state before forming the final product. roaldhoffmann.com
Computational studies on the insertion of singlet methylene (B1212753) (CH₂) into a C-H bond, a process electronically similar to that of HB, suggest a low activation energy, indicating a highly facile reaction. roaldhoffmann.com The reaction path begins with an electrophilic attack on the hydrogen atom, followed by the transfer of the hydrogen to the incoming species and subsequent collapse to form the new C-B and B-H bonds. roaldhoffmann.com Similar reactivity is seen in more complex borylene species, which have been shown to insert into C–N bonds. researchgate.net
Table 1: Comparison of Insertion Reaction Characteristics
| Feature | Singlet Carbene Insertion | Predicted Singlet Hydridoboron(2.) Insertion |
| Mechanism | Concerted, single transition state chemtube3d.com | Predicted to be concerted |
| Intermediate | None (in a fully concerted path) | None predicted |
| Key Interaction | Side-on approach to the C-H bond chemtube3d.com | Electrophilic attack on H, nucleophilic on C |
| Activation Energy | Generally low, can be < 5 kcal/mol roaldhoffmann.com | Predicted to be low |
The electron-deficient nature of singlet hydridoboron(2.) makes it highly reactive towards unsaturated bonds, such as carbon-carbon double (C=C) and triple (C≡C) bonds. scienceready.com.audoubtnut.com These addition reactions are a hallmark of unsaturated compounds reacting with electrophilic species. scienceready.com.aulibretexts.org The π-bond of an alkene or alkyne acts as a nucleophile, attacking the electrophilic boron atom of the HB molecule. scienceready.com.au
This interaction leads to the formation of a three-membered ring intermediate (a borirane) or can proceed through a stepwise mechanism involving a carbocationic intermediate, especially with substituted or polarized unsaturated systems. scienceready.com.au The reaction ultimately results in the breaking of the π-bond and the formation of two new sigma bonds to the boron atom. youtube.com
Examples of addition reactions involving related boron species include:
Hydroboration: While traditionally involving borane (B79455) (BH₃), the fundamental step is the addition of a B-H bond across a C=C bond. bris.ac.uk
Halogenation and Hydrohalogenation: These are classic addition reactions for alkenes, demonstrating the susceptibility of the C=C bond to attack by electrophiles. scienceready.com.auyoutube.com
Hydridoboron(2.) can participate in abstraction reactions, where it removes an atom or group from another molecule. A key example is hydride abstraction, a process well-documented for more stable, highly electrophilic boranes like B(C₆F₅)₃. cardiff.ac.uk In such reactions, the Lewis acidic boron center interacts with a C-H, N-H, or other X-H bond, leading to the transfer of a hydride ion (H⁻) to the boron. cardiff.ac.uknih.gov
This process generates a borohydride (B1222165) species and a cation derived from the substrate molecule. cardiff.ac.uk For instance, the interaction of electrophilic boranes with certain amines can lead to the abstraction of a hydride from a C-H bond alpha to the nitrogen, forming an iminium ion and a hydridoborate. cardiff.ac.uk The formation of triphenylmethane (B1682552) (Ph₃CH) in reactions involving the trityl cation ([Ph₃C]⁺) and a hydridoborane is considered evidence for hydride abstraction from the borane. scholaris.ca Protonation of metal hydrides can also be viewed as a hydride abstraction, leading to the formation of H₂. nih.gov
Table 2: Examples of Borane-Mediated Abstraction Reactions
| Substrate Type | Borane Reagent | Abstracted Species | Product Intermediate(s) |
| Dihydropyridines | B(C₆F₅)₃ | Hydride (H⁻) | Pyridinium ion, [HB(C₆F₅)₃]⁻ cardiff.ac.uk |
| Amines (α-C-H) | B(C₆F₅)₃ | Hydride (H⁻) | Iminium ion, hydridoborate cardiff.ac.uk |
| Hydridoboranes | [Ph₃C]⁺ | Hydride (H⁻) | Borocation, Ph₃CH scholaris.ca |
| Metal Hydrides | H⁺ | Hydride (H⁻) | Metal cation, H₂ nih.gov |
Role as Reactive Intermediate
Due to its high reactivity and short lifetime, hydridoboron(2.) is primarily considered a reactive intermediate—a transient species formed during a reaction that is quickly consumed in subsequent steps. wikipedia.orgunacademy.com Its existence is often inferred from the final products of a reaction and through computational modeling. wikipedia.org
The chemistry of boron is dominated by the formation of polyhedral clusters, which are electron-deficient molecules with three-center, two-electron (3c-2e) bonds. uci.eduwikipedia.orglibretexts.org The formation of these complex structures is thought to proceed through the aggregation of smaller, highly reactive boron-containing fragments, such as BH, BH₂, and BH₃ units. uci.eduwikipedia.org
Singlet hydridoboron(2.) can be considered a fundamental building block in the bottom-up assembly of larger boranes. uci.edu For example, the synthesis of an unusual triboron(8) cation, [B₃H₆Mes₂]⁺, was proposed to occur via the involvement of boron(I) intermediates. scholaris.ca The stepwise construction (aufbau) of borane clusters can involve the reaction of a simple borane with a source of BH₃, which can itself be in equilibrium with more reactive species. wikipedia.org The electron-deficient nature of HB makes it an ideal candidate to react with existing borane anions or neutral boranes to build up the polyhedral cage.
Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. wikipedia.org This "unquenched" reactivity allows the pair to cooperatively activate small molecules like H₂, CO₂, and others. wikipedia.orgnih.gov
While hydridoboron(2.) itself is not the Lewis acid in a typical FLP, highly reactive, transient borenium or borocation intermediates, which are electronically related to HB, are central to many FLP processes. rsc.orgscispace.com For example, the activation of H₂ by a P/B FLP, such as tBu₃P and B(C₆F₅)₃, results in the heterolytic cleavage of the H-H bond to form a phosphonium (B103445) cation [tBu₃PH]⁺ and a hydridoborate anion [HB(C₆F₅)₃]⁻. bris.ac.ukwikipedia.org
The formation of reactive boron cations can be initiated by hydride abstraction from a precursor hydridoborane. scholaris.ca These transient, highly electrophilic boron species are key to the catalytic cycle in processes like the hydrogenation of CO₂. nih.gov In some systems, single-electron transfer (SET) can occur between the Lewis acid and base, leading to radical pairs, but many FLP reactions with H₂ are thought to proceed via a non-radical, heterolytic pathway where a transient, highly reactive boron species plays a crucial role. nih.gov The interaction of a Lewis base with a substrate-bound Lewis acid can also facilitate reactivity, highlighting the importance of the transient electrophilic boron center. nih.govrsc.org
In Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is a fundamental process in chemistry where an electron is transferred from one chemical entity to another. sigmaaldrich.com Such processes can be initiated thermally or through photoinduction. nih.gov While direct experimental studies on the SET reactivity of the highly transient Hydridoboron(2.) (singlet) are challenging, its involvement can be inferred from the behavior of related and stabilized boron species. The generation of radical species through SET is a key mechanism in photoredox catalysis and the chemistry of frustrated Lewis pairs (FLPs). sigmaaldrich.comnih.gov
The formation of neutral boryl radicals, such as N-heterocyclic carbene (NHC)-stabilized adducts (NHC-BH₂•), can be achieved through processes involving SET to a suitable precursor, like an NHC-borane. nih.gov In these systems, the transfer of a single electron populates the otherwise vacant p-orbital on the boron atom. nih.gov The spontaneity of a SET process can often be predicted by evaluating the redox potentials of the electron donor and acceptor species. sigmaaldrich.com For a thermal SET to occur, the resulting radical pair must be energetically accessible from the closed-shell ground state. nih.gov In contrast, photoinduced SET involves the irradiation of an electron donor-acceptor (EDA) complex, which allows for the formation of higher-energy, transient radical ion pairs. nih.govuva.nl Computational methods, particularly density functional theory (DFT), are crucial for characterizing the potential energy surfaces and barriers associated with both inner-sphere and outer-sphere SET mechanisms. mdpi.com
Photochemical and Radiation Chemical Reactivity
Photochemistry investigates chemical reactions initiated by the absorption of light, typically in the ultraviolet, visible, or infrared range. wikipedia.org Two fundamental principles govern these reactions: the Grotthuss-Draper law, which states that only absorbed light can cause a chemical change, and the Stark-Einstein law, which posits that one molecule absorbs a single photon to initiate a reaction. wikipedia.orguomustansiriyah.edu.iq
The photochemical and radiation chemical reactivity of Hydridoboron(2.) (singlet) is characteristic of a high-energy, reactive intermediate. Such species can be generated through the photochemical decomposition of more complex boron-containing molecules, where the absorption of a photon provides the energy necessary to break chemical bonds. ebsco.com For example, the photolysis of ammonia (B1221849) (NH₃) with sufficient energy produces the NH radical and a hydrogen molecule. ebsco.com Analogously, the UV irradiation of stable NHC-borane adducts (NHC-BH₃) in the presence of a radical initiator has been shown to generate the corresponding NHC-stabilized boryl radical (NHC-BH₂•). nih.gov
The process begins with photoexcitation, where a molecule absorbs a photon and is promoted to a higher-energy excited state (S₁). wikipedia.org This excited species can then undergo various processes, including internal conversion, fluorescence, or chemical reaction. britannica.com For a precursor molecule, this can lead to fragmentation that yields reactive species like Hydridoboron(2.) (singlet). Conversely, if Hydridoboron(2.) (singlet) itself absorbs a photon, it would be promoted to an even higher excited state, likely leading to very rapid subsequent reactions or fragmentation. The study of such processes often involves distinguishing between primary reactions, which are the direct result of photon absorption, and subsequent secondary thermal reactions. uomustansiriyah.edu.iq
Gas-Phase Reactions and Kinetics
Kinetic Rate Constant Calculations
Due to its extreme reactivity and short lifetime, experimental determination of kinetic data for the gas-phase reactions of Hydridoboron(2.) (singlet) is exceptionally difficult. Consequently, computational chemistry provides the primary means of investigating its reaction kinetics. nih.gov Theoretical approaches are used to calculate the kinetic rate constants for the reactions of such transient species.
The process typically begins with high-level ab initio or density functional theory (DFT) calculations to map the potential energy surface (PES) for a given reaction. arxiv.org This surface details the energy of the system as a function of the positions of the atoms, revealing reaction pathways, transition states, and energy barriers. Once the PES is established, chemical dynamics simulations, such as quasi-classical trajectory (QCT) or path integral-based ring polymer molecular dynamics (RPMD) calculations, can be performed to simulate the reaction and derive rate constants at various temperatures. nih.govarxiv.org
The temperature dependence of these calculated rate constants is often fitted to the Arrhenius equation or an extended form of it to provide key kinetic parameters. copernicus.org
Table 1: Representative Format for Theoretical Kinetic Rate Constant Data This interactive table illustrates the typical format for presenting calculated kinetic data for a hypothetical gas-phase reaction: HB(¹Σ⁺) + XY → Products. The values are for illustrative purposes only.
| Temperature (K) | Calculated Rate Constant, k(T) (cm³ molecule⁻¹ s⁻¹) | Arrhenius A-factor (cm³ molecule⁻¹ s⁻¹) | Activation Energy, Eₐ (kJ/mol) |
| 200 | 1.5 x 10⁻¹² | 2.0 x 10⁻¹¹ | 5.0 |
| 298 | 4.0 x 10⁻¹² | 2.0 x 10⁻¹¹ | 5.0 |
| 400 | 7.2 x 10⁻¹² | 2.0 x 10⁻¹¹ | 5.0 |
| 500 | 1.0 x 10⁻¹¹ | 2.0 x 10⁻¹¹ | 5.0 |
Note: Data are hypothetical and serve to demonstrate the parameters obtained from kinetic calculations.
Collision Dynamics
The dynamics of a gas-phase reaction involving Hydridoboron(2.) (singlet) are governed by the specifics of molecular collisions. libretexts.org Studying these dynamics provides insight beyond simple reaction rates, revealing how energy is distributed among the products and the preferred geometric pathways of a reaction. Experimental techniques like crossed molecular beam machines allow for the study of reactive collisions under single-collision conditions, providing detailed information on reaction mechanisms. nih.govlibretexts.org
Theoretical simulations are essential for interpreting and complementing these experiments. copernicus.org Key factors in collision dynamics include:
Impact Parameter: The perpendicular distance between the velocity vectors of the colliding partners. It determines whether a collision will occur and influences the nature of the interaction. libretexts.org
Reaction Cross-Section: An energy-dependent value that represents the effective area for a collision leading to a reaction. It is related to the probability of reaction. libretexts.org
Orientation: The relative orientation of the colliding molecules is critical. For a reaction to occur, the reactants must approach each other in a favorable geometry. libretexts.org
Chemical dynamics simulations can model different types of reactive encounters, such as rebound reactions, where products scatter backwards relative to the reactant direction, and stripping reactions, where a product continues in the same general direction as its parent reactant. libretexts.org These simulations provide a molecular-level understanding of the bond-breaking and isomerization processes that occur during the fleeting moments of a reactive encounter. nih.gov
Stabilization Strategies for Highly Reactive Boron Species
Ligand Stabilization (e.g., N-Heterocyclic Carbenes, Carbodicarbenes)
The high reactivity of low-valent boron species like Hydridoboron(2.) (singlet) stems from their electron-deficient nature. A primary strategy to isolate and handle such species is through coordination with strong electron-donating ligands. researchgate.netacs.org N-Heterocyclic carbenes (NHCs) and carbodicarbenes (CDCs) have emerged as exceptionally effective ligands for this purpose. researchgate.netnycu.edu.tw
N-Heterocyclic Carbenes (NHCs): NHCs are a class of stable singlet carbenes that are powerful σ-donors. nih.gov They stabilize electron-deficient centers, such as the boron atom in boryl radicals or borenium cations, by donating electron density from the carbene carbon into the vacant p-orbital of the boron atom. researchgate.net This electronic stabilization significantly modifies the reactivity of the boron species, allowing for the isolation of compounds that would otherwise be transient. researchgate.netrsc.org The use of bulky NHC ligands also provides kinetic stabilization by sterically hindering dimerization or reactions with other molecules. acs.org This strategy has been successfully employed to stabilize a wide range of low-valent main group element compounds, including neutral diborenes and the parent boryl radical (BH₂•) as its NHC adduct. nih.govacs.org
Table 2: Comparison of NHC and Carbodicarbene Ligands for Boron Stabilization This interactive table compares the key features of N-Heterocyclic Carbenes and Carbodicarbenes as stabilizing ligands for reactive boron species.
| Feature | N-Heterocyclic Carbenes (NHCs) | Carbodicarbenes (CDCs) |
| Donating Center | Divalent carbon with one lone pair | Divalent carbon(0) with two lone pairs nycu.edu.twresearchgate.net |
| σ-Donating Ability | Strong | Very Strong researchgate.net |
| π-Accepting Ability | Present, can delocalize spin density nih.gov | Can exhibit π-interaction within the allene-like structure nycu.edu.tw |
| Stabilization Mechanism | σ-donation into boron's empty p-orbital researchgate.net | Strong σ-donation from two lone pairs nycu.edu.twresearchgate.net |
| Example Stabilized Species | NHC-BH₂•, Neutral Diborenes nih.govacs.org | Dicationic Hydrido Boron Complex nycu.edu.tw |
Matrix Isolation for Low-Temperature Studies
The study of highly reactive and transient species such as Hydridoboron(2.) (singlet), also known as borylene, necessitates specialized experimental techniques to trap and characterize them. Matrix isolation is a powerful spectroscopic method for this purpose, allowing for the investigation of molecules that are otherwise unstable at room temperature. rub.de The technique involves trapping the species of interest (the "guest") within a rigid, inert cage (the "host matrix") at cryogenic temperatures, typically using noble gases like argon or nitrogen. nih.govnih.gov This low-temperature environment prevents the reactive species from decomposing or reacting with itself.
The general procedure involves the co-deposition of a precursor for the borylene with a large excess of the inert gas onto a cryogenic surface, such as a window cooled to temperatures as low as 4 K. nih.govnih.gov The borylene species is then generated in situ through methods like photolysis or electron bombardment of a suitable precursor. aip.orgresearchgate.net For instance, related borane species like the borane radical anion (BH₃⁻) have been successfully generated and isolated in solid argon matrices by the electron bombardment of diborane(6) (B₂H₆) or by the photolysis of other borane anions. nih.govaip.orgresearchgate.net
Once isolated, the trapped molecules can be studied using various spectroscopic methods, most commonly infrared (IR) spectroscopy. osti.gov The resulting spectra provide a wealth of information about the vibrational frequencies, structure, and bonding of the isolated species. For example, the IR spectrum of matrix-isolated BH₃⁻ shows distinct vibrational modes at 2259.4 cm⁻¹ and 606.6 cm⁻¹, which correspond to the BH₂ stretching and out-of-plane bending modes, respectively. nih.govaip.org These experimental findings are often supported by computational chemistry calculations to confirm the assignments of the observed spectral features. nih.govacs.org
While direct spectroscopic data for the parent Hydridoboron(2.) (singlet) (H-B) in a matrix is scarce in the reviewed literature, studies on substituted borylenes and related boron hydrides demonstrate the utility of the technique. Researchers have successfully generated and characterized species like phenylborylene (Ph-B) and aminoborylene (H₂N-B) in inert gas matrices at very low temperatures. osti.gov These fleeting species were typically generated from precursors like diazidophenylborane through the elimination of nitrogen. osti.gov Such studies provide invaluable insight into the fundamental properties and reactivity of the borylene functional group. rub.defigshare.com
| Species | Precursor | Generation Method | Matrix Material | Spectroscopic Data (IR Bands, cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Borane Anion (BH₃⁻) | Diborane(6) (B₂H₆) / H₂ | Electron Bombardment | Argon (Ar) | 2259.4 (B-H stretch), 606.6 (out-of-plane bend) | nih.govaip.org |
| Dibromoborane (HBBr₂) | Tribromoboron (BBr₃) / H₂ | UV Photolysis (λ=254 nm) | Argon (Ar) | Product identified via IR spectroscopy | electronicsandbooks.com |
| Monobromoborane (H₂BBr) | Tribromoboron (BBr₃) / H₂ | UV Photolysis (λ=254 nm) | Argon (Ar) | Product identified via IR spectroscopy | electronicsandbooks.com |
| Phenylborylene (Ph-B) | Diazidophenylborane | Elimination of N₂ | Inert Gas | Observed by IR spectroscopy | osti.gov |
| Aminoborylene (H₂N-B) | Co-condensation of B atoms and NH₃ | Co-condensation | Inert Gas | Observed by IR spectroscopy | osti.gov |
Steric and Electronic Shielding Effects
The reactivity of the electron-deficient boron center in Hydridoboron(2.) (singlet) and its derivatives is highly dependent on the nature of the substituent attached to the boron atom. Both steric and electronic effects play crucial roles in stabilizing the borylene moiety and modulating its chemical behavior. ox.ac.ukresearchgate.net
Steric Shielding: Steric shielding, or kinetic stabilization, involves the use of bulky substituents to physically block access to the reactive borylene center. This strategy is a cornerstone of modern main-group chemistry for isolating highly reactive species. By surrounding the boron atom with sterically demanding groups, such as ortho-substituted aryl groups (e.g., mesityl), intermolecular reactions that would lead to decomposition or oligomerization are hindered. d-nb.infoacs.org
Systematic studies have shown that the formation of stable, terminal borylene complexes is often dictated by the steric profile of the substituents. nih.govnih.gov For instance, in the reaction of various aryl-substituted dihydroboranes with ruthenium complexes, it was found that ortho-substitution on the aryl ring was a necessary condition for the formation of a terminal borylene complex. d-nb.infonih.govnih.gov Boranes with less bulky substituents, such as those with only meta- or para-substitution, tended to form bis(σ)-borane complexes instead. d-nb.info This demonstrates that sufficient steric bulk is required to favor the dehydrogenation pathway that leads to the borylene species and to protect the resulting product. d-nb.infonih.gov
Electronic Shielding: The electronic properties of the substituent directly influence the electrophilicity and stability of the borylene boron center. Substituents can be broadly categorized as electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Substituents that are strong σ-donors or π-donors (like amino groups, -NR₂) can donate electron density to the vacant p-orbital of the singlet borylene. This donation stabilizes the electron-deficient boron center, reducing its electrophilicity. researchgate.net For example, the strong σ-donor properties of certain phosphine (B1218219) ligands have been shown to be critical in forming tractable, room-temperature stable borylene complexes. ox.ac.ukresearchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents (like halogens or trifluoromethyl groups) increase the electrophilicity of the boron center, making the borylene more reactive towards nucleophiles.
Computational studies on a range of substituted borylenes (R-B) have quantified these effects. The singlet-triplet energy gap, a measure of stability of the singlet ground state, is significantly affected by the substituent. For instance, the π-donating fluorine atom in F-B leads to a very large singlet-triplet gap (78.7 kcal/mol), indicating high stability of the singlet state, whereas the less-donating trimethylsilyl (B98337) group in Me₃Si-B results in a much smaller gap (8.2 kcal/mol). osti.gov These electronic factors not only affect stability but also have a profound impact on the spectroscopic properties of the compounds. ox.ac.ukresearchgate.net
| Substituent (R in R-B) | Primary Effect | Consequence on Borylene | Example/Observation | Reference |
|---|---|---|---|---|
| Mesityl (2,4,6-Me₃C₆H₂) | Steric Shielding | Kinetic stabilization; prevents decomposition/dimerization. | Necessary for the formation of certain stable terminal borylene complexes. | d-nb.infoacs.org |
| Amino (-NR₂) | Electronic (π-donation) | Stabilizes the electron-deficient boron center, reducing reactivity. | Aminoborylenes have been characterized; the B-N bond has significant double-bond character. | osti.gov |
| Fluorine (-F) | Electronic (Strong π-donation) | Greatly stabilizes the singlet state, leading to a large singlet-triplet gap (78.7 kcal/mol). | Calculated high stability for F-B. | osti.gov |
| Trimethylsilyl (-SiMe₃) | Electronic (σ-donation) | Leads to a small singlet-triplet energy gap (8.2 kcal/mol), suggesting higher reactivity. | Calculated low singlet-triplet splitting for Me₃Si-B. | osti.gov |
| Trialkylphosphine Ligands (on metal center) | Electronic (Strong σ-donation) | Stabilizes the entire metal-borylene complex. | [CpFe(dmpe)(BOMes)]⁺ is a tractable, stable species due to the dmpe ligand. | ox.ac.ukresearchgate.net |
Advanced Synthetic and Generation Methodologies
Precursor Design for BH₂ Singlet Generation
The generation of singlet BH₂ necessitates precursors that can readily eliminate the BH₂ moiety or a fragment that leads to it upon energetic stimulation. The design of these precursors is centered on molecules that are typically volatile and contain pre-formed B-H bonds. The primary criteria for a suitable precursor include the relative weakness of the bonds to be cleaved and the thermodynamic stability of the resulting byproducts, which facilitates the desired fragmentation pathway.
Commonly employed precursors for BH₂ are simple boron hydrides and their adducts. Diborane(6) (B₂H₆) is a widely used precursor due to its commercial availability and well-understood chemistry. aip.org Another classic precursor is borane (B79455) carbonyl (H₃BCO), which was used in the initial spectroscopic identification of the BH₂ radical. aip.orgroyalsocietypublishing.org In this case, the B-C bond cleavage is a key step in the generation process. The choice of precursor is often dictated by the specific generation technique being employed, such as photolysis or pyrolysis. For instance, the absorption profile of the precursor is a critical consideration for photolytic methods. researchgate.net
| Precursor | Generation Method(s) | Research Finding | Citation(s) |
| Diborane(6) (B₂H₆) | Photolysis, Electric Discharge, Pyrolysis, H-atom Abstraction | A versatile and common precursor for gas-phase studies. Used to generate BH₂ for laser-induced fluorescence, photoelectron spectroscopy, and EPR studies. | aip.orgsfu.caresearchgate.net |
| Borane Carbonyl (H₃BCO) | Flash Photolysis | The first definitive gas-phase generation and spectroscopic identification of the BH₂ radical was achieved using this precursor. | aip.orgroyalsocietypublishing.org |
Gas-Phase Generation Techniques (e.g., Flash Pyrolysis, Photolysis)
Given the extreme reactivity of singlet BH₂, its synthesis is confined to methods that can produce it in isolation, typically in the gas phase at low pressures or within inert matrices at cryogenic temperatures.
Flash Pyrolysis: This technique involves rapidly heating a precursor, often diluted in an inert carrier gas, as it passes through a hot tube, followed by rapid cooling via supersonic jet expansion. acs.orgjlu.edu.cn The high temperatures (e.g., >900 K) provide the thermal energy needed to induce homolytic cleavage of bonds and eliminate stable molecules, leading to the formation of the desired reactive intermediate. jlu.edu.cn While a powerful tool for generating radicals and other transient species, control experiments are crucial to distinguish between primary products and those formed from subsequent rearrangements at higher temperatures. acs.org
Photolysis: Photolytic methods utilize high-energy photons to induce the dissociation of a precursor molecule. The wavelength of light is chosen to match an absorption band of the precursor. researchgate.net Flash photolysis of borane carbonyl (H₃BCO) in the 640-870 nm region was the basis for the first spectroscopic observation of BH₂. aip.orgroyalsocietypublishing.org More advanced techniques employ lasers or synchrotron radiation to achieve more precise control over the energy input. sfu.caresearchgate.net For example, the 193 nm photolysis of diborane(6) with an ArF excimer laser has been used to produce BH₂ radicals. dtic.mil Similarly, far-ultraviolet photolysis of diborane(6) dispersed in solid neon has been shown to yield various boron-containing fragments, including BH₂. researchgate.netsfu.ca
Electric Discharge: Passing an electric discharge through a dilute mixture of a precursor in a noble gas is another effective method for generating transient species. BH₂ and its deuterated isotopologue BD₂ have been produced in a discharge free-jet expansion using a precursor mixture of 0.5% diborane (B8814927) (B₂H₆) or deuterated diborane (B₂D₆) in high-pressure argon. aip.org This method creates a plasma environment where electron impact and other high-energy processes lead to the fragmentation of the precursor. royalsocietypublishing.org
In Situ Generation and Detection
Due to its transient nature, BH₂ must be detected in situ immediately following its generation. Various spectroscopic methods have been adapted for this purpose, providing critical data on the structure and electronic properties of the molecule.
The initial identification of BH₂ was accomplished through absorption spectroscopy following flash photolysis, which revealed a complex spectrum indicating the molecule is bent in the ground state (with a bond angle of 131°) and linear in the excited state. royalsocietypublishing.org
More modern techniques provide greater sensitivity and resolution.
Laser-Induced Fluorescence (LIF): This highly sensitive technique has been applied to BH₂ generated in a discharge jet. aip.org A tunable laser excites the molecule to a higher electronic state, and the resulting fluorescence is detected. This method allows for detailed study of the rovibronic energy levels. aip.org
Intracavity Laser Spectroscopy: This technique enhances detection sensitivity by placing the sample within the laser cavity, and has been used for the in situ detection of BH₂ during the plasma dissociation of B₂H₆. royalsocietypublishing.org
Photoelectron Spectroscopy (PES): Mass-selected slow photoelectron spectra have been recorded for BH₂ using synchrotron radiation. researchgate.net In these experiments, BH₂ was generated in a flow reactor via the hydrogen-abstraction from B₂H₆ by fluorine atoms. The resulting spectrum provided a precise adiabatic ionization energy of 8.12 ± 0.02 eV and revealed a long vibrational progression corresponding to the bending mode, confirming the significant geometry change from bent neutral to linear cation. researchgate.net
Trapping Experiments and Intermediate Characterization
While direct spectroscopic detection provides invaluable information, chemical trapping experiments offer complementary, definitive evidence for the formation of a transient intermediate. This strategy involves generating the reactive species in the presence of a "trapping agent," a molecule that rapidly and irreversibly reacts with the intermediate to form a stable, isolable product. d-nb.info The characterization of this adduct confirms the existence of the transient species as a precursor.
Although specific trapping experiments for the parent singlet BH₂ are not extensively documented, the principle is well-established for substituted borylenes (R-B:), which are isoelectronic with carbenes and exhibit analogous reactivity. wikipedia.orgresearchgate.net These experiments provide a blueprint for how one might characterize BH₂ chemically. For example, dicoordinate borylene intermediates have been successfully trapped through cycloaddition reactions with unsaturated molecules or through insertion into C-H bonds. d-nb.inforesearchgate.net A transient (NHC)-stabilized borylene, for instance, has been trapped by naphthalene. d-nb.info
| Trapping Principle | Example Trapping Agent | Intermediate | Product Type | Research Finding | Citation(s) |
| Cycloaddition | Naphthalene | (IMe)B: (a borylene) | Borirane | Reduction of (IMe)BHCl₂ with sodium naphthalenide yielded a borirane, considered the trapping product of the borylene with naphthalene. | d-nb.info |
| [1+2] Cycloaddition | Arylborane | (IiPr)ArFB: (a borylene) | Borirane-borane | A transient borylene, generated from reduction, was trapped by the aryl ring of the borane precursor molecule itself. | d-nb.inforesearchgate.net |
| Reaction with Azides | Organic Azides (RN₃) | (CAAC)B(CN): (a borylene) | Iminoborane | A transient borylene intermediate reacts with an azide (B81097) in a Staudinger-type reaction to yield a stable iminoborane. | researchgate.net |
In a hypothetical experiment for BH₂, one could generate the species via photolysis of diborane in the presence of a trapping agent like an alkyne. The expected product would be a borirene (a three-membered ring containing boron), the isolation and characterization of which would provide strong evidence for the transient generation of singlet BH₂.
Broader Academic Implications and Future Research Directions
Analogies to Other Reactive Singlet Species (e.g., Carbenes, Nitrenes, Oxyallyl Diradicals)
Hydridoboron(2.) (singlet) serves as a critical inorganic analogue to other well-known reactive singlet species, most notably carbenes (R₂C:), and by extension, nitrenes (R-N:). This analogy is rooted in their shared electronic structure: a central atom with a lone pair of electrons and a vacant orbital, leading to a singlet ground state in many cases. wikipedia.org
Carbenes: The chemistry of borylenes is often directly compared to that of carbenes. wikipedia.org Both are divalent species that exhibit ambiphilic reactivity. They can insert into C-H and other σ-bonds, add to π-systems, and act as ligands in organometallic complexes. The strategies used to stabilize carbenes, such as the use of bulky substituents or coordination to Lewis bases like NHCs, have been successfully adapted to create stable borylene compounds. rsc.orgwikipedia.orgscispace.com
Nitrenes: Similar parallels exist with nitrenes. The reactivity of transient iminoboranes (RB=NR'), which can be generated from the decomposition of diborane(4) (B1213185) azides, mirrors that of nitrenes, undergoing dimerization and other characteristic reactions. wiley.com
Diradicals: The concept of open-shell singlet states also connects BH to species like oxyallyl diradicals. While structurally different, the challenge of describing a singlet state with significant diradical character is a common theoretical problem. mdpi.com
By studying the similarities and differences in reactivity and stability between these species, a more unified understanding of reactive intermediates in chemistry emerges. The comparative analysis allows for the cross-pollination of ideas, where synthetic strategies and theoretical models developed for carbenes can be applied to borylenes, and vice-versa.
Theoretical Advancement of Computational Methods for Open-Shell and Excited States
The theoretical characterization of Hydridoboron(2.) (singlet) and its excited states presents a significant challenge that drives the development and refinement of computational chemistry methods. acs.orggithub.ionih.gov The molecule's electronic structure, particularly its low-lying excited states and open-shell singlet character, requires sophisticated theoretical treatments that go beyond standard single-reference methods like Hartree-Fock or basic Density Functional Theory (DFT). mdpi.com
The accurate prediction of its properties has served as a benchmark for high-level ab initio methods. researchgate.net
Multireference Methods: The ground and excited states of BH and related systems often possess multiconfigurational character, necessitating the use of methods like Complete Active Space Self-Consistent Field (CASSCF) and its perturbative corrections (CASPT2). uts.edu.auaip.org
Coupled-Cluster (CC) Theory: High-accuracy methods such as Equation-of-Motion Coupled-Cluster (EOM-CC) and iterative triples models like CC3 have been instrumental in obtaining reliable data for the excited states of BH and similar small molecules. aip.orgvt.edu Recent studies have pushed the accuracy even further by including corrections up to quintuple excitations (CCSDTQP) and extrapolating to the complete basis set limit to provide ultra-accurate benchmark data. acs.orggithub.ionih.gov
DFT Development: The difficulty that standard DFT functionals have in describing open-shell singlet biradicals has spurred the development of new functionals and approaches like broken-symmetry UDFT, though these must be used with caution. mdpi.com The study of BH highlights the need for methods that can correctly handle both dynamic and static electron correlation. uts.edu.auarxiv.org
The pursuit of an accurate theoretical description of BH thus contributes directly to the advancement of computational tools that are essential for predicting the properties of reactive intermediates, transition states, and electronically excited molecules across all of chemistry.
Potential Roles in Astrochemical Models and Interstellar Medium Chemistry (if theoretical evidence suggests)
Theoretical and observational evidence confirms the presence of Hydridoboron(2.) (BH) in the interstellar medium (ISM) and stellar atmospheres. wikipedia.orgwikipedia.org As a detected interstellar molecule, BH is a component of astrochemistry, the study of the chemical reactions that occur in space. wikipedia.org The ISM is characterized by extremely low densities and temperatures, conditions under which highly reactive species that are transient on Earth can persist. wikipedia.orgwikipedia.org
The role of BH in astrochemical models is likely that of a highly reactive intermediate. Its presence suggests it is formed through processes occurring in the ISM, and it subsequently participates in reactions that lead to the formation of more complex molecules. Given its electron deficiency, BH could react with abundant simple species like H₂, H₂O, CO, and N₂. The high-accuracy spectroscopic and thermochemical data generated from computational studies are crucial for its astronomical detection via microwave spectroscopy and for modeling its reaction kinetics at the low temperatures of molecular clouds. rsc.orgresearchgate.net Understanding the formation and destruction pathways of BH is therefore a small but important piece in the larger puzzle of interstellar chemistry and the molecular origins of stars and planetary systems.
Design Principles for Novel Electron-Deficient Boron Compounds with Controlled Reactivity
The fundamental properties of Hydridoboron(2.) (singlet) provide foundational design principles for creating novel electron-deficient boron compounds with tailored stability and reactivity. vaia.comcore.ac.uk The primary challenge is to tame the inherent high reactivity of the borylene moiety without completely quenching its useful chemical potential.
Several key strategies have emerged, informed by the study of BH and its analogues:
Steric Encapsulation: Attaching bulky substituents to the boron center can sterically hinder intermolecular reactions, preventing decomposition and allowing for the isolation of the monomeric species.
Electronic Stabilization: Using substituents that can electronically stabilize the boron center is a powerful approach. For example, π-donating groups like amino groups (-NR₂) can donate electron density into the vacant p-orbital of boron, reducing its electrophilicity and increasing its stability. wiley.com This principle is central to the chemistry of aminoboranes.
Lewis Base Coordination: As seen with stable carbenes, the coordination of strong Lewis bases (e.g., N-heterocyclic carbenes) to the boron center can form stable adducts, effectively isolating the borylene unit. wikipedia.org
Redox Control: Incorporating a redox-active metal center into the ligand framework attached to boron allows for the reactivity of the boron center to be switched on or off by changing the metal's oxidation state. nih.govacs.orgescholarship.org This offers a sophisticated method for controlling when and how the electron-deficient boron center participates in a reaction.
These principles, derived from understanding the fundamental nature of the B-H unit, are now routinely used to design advanced catalysts, reagents, and materials with precisely controlled electronic properties and reactivity. ccspublishing.org.cnresearchgate.netrsc.org
Challenges in Experimental Verification and Future Spectroscopic Techniques
The direct experimental observation and characterization of transient species like Hydridoboron(2.) (singlet) is a significant experimental challenge due to its extreme reactivity and short lifetime under normal conditions. rsc.orgrsc.org Overcoming this requires specialized techniques capable of generating and detecting fleeting intermediates.
Current and Future Experimental Approaches:
| Technique | Application and Challenges |
|---|---|
| Matrix Isolation Spectroscopy | Involves trapping the species in an inert gas matrix (e.g., argon) at cryogenic temperatures. This prevents diffusion and reaction, allowing for characterization by methods like IR and UV-Vis spectroscopy. The challenge is generating the species in the gas phase first, for example, through pyrolysis or photolysis of a suitable precursor. |
| Molecular Beam Mass Spectrometry | This technique can detect short-lived intermediates in the gas phase, providing mass-to-charge ratio information. researchgate.net It was used to identify intermediates like B₄H₈ from borane (B79455) pyrolysis. |
| Photoelectron Spectroscopy | Using synchrotron radiation, this method can probe the electronic structure of gas-phase reactive intermediates like BH and BH₂, providing ionization energies and vibrational frequencies of the resulting cation. rsc.org |
| Time-Resolved Spectroscopy | Techniques like time-resolved infrared (TRIR) or laser-induced fluorescence (LIF) spectroscopy can monitor the formation and decay of transient species on timescales from picoseconds to milliseconds, providing kinetic and mechanistic data. acs.org |
| Diffusion-Ordered NMR (DOSY) | While more suited for solution-phase intermediates, DOSY can be used to identify transient complexes and aggregates by measuring their diffusion coefficients, which correlate with molecular size. nih.gov |
The future of this field lies in the development of more sensitive and faster spectroscopic methods. Combining multiple techniques, such as coupling mass spectrometry with laser spectroscopy, will be crucial for unambiguously identifying transient species and mapping their potential energy surfaces. These experimental advancements, guided by high-level theoretical calculations, are essential to fully unravel the rich chemistry of Hydridoboron(2.) and other reactive intermediates.
Q & A
Q. What are the common synthesis methods for Hydridoboron(2.) (singlet), and how do experimental conditions influence product purity?
Hydridoboron(2.) (singlet) is typically synthesized via reduction of boron halides or alkoxides using hydride donors. For example, BF₃ reduction with NaH yields B₂H₆, a related boron hydride . Laboratory methods often use boron trichloride with LiAlH₄ or NaBH₄, where solvent choice (e.g., ethers) and reaction temperature critically impact intermediate stability and final product purity. Researchers should optimize stoichiometry and inert atmosphere conditions to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing Hydridoboron(2.) (singlet) intermediates?
Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy are foundational for identifying boron-hydrogen bonding patterns and electronic transitions. IR absorption near 2500 cm⁻¹ correlates with B-H stretching modes, while UV-Vis can detect singlet-state electronic excitations. Nuclear magnetic resonance (NMR) under cryogenic conditions may resolve transient species but requires careful handling due to air sensitivity .
Q. How can researchers ensure reproducibility in Hydridoboron(2.) (singlet) synthesis?
Detailed documentation of experimental protocols—including reagent purity, reaction vessel material (e.g., glass vs. stainless steel), and inert gas flow rates—is essential. Supplementary materials should provide step-by-step procedures, raw spectral data, and error margins for key parameters (e.g., yield, purity) to enable replication .
Advanced Research Questions
Q. What computational models best predict the stability and reactivity of Hydridoboron(2.) (singlet) in catalytic cycles?
Density functional theory (DFT) and ab initio calculations are critical for modeling singlet-state electronic configurations and reaction pathways. For instance, comparing activation energies of B-H bond cleavage under varying ligand environments can guide catalyst design. Researchers should validate computational results with experimental kinetic data, ensuring basis sets (e.g., cc-pVTZ) are appropriate for boron-containing systems .
Q. How can contradictory data on Hydridoboron(2.) (singlet) reaction kinetics be resolved?
Contradictions often arise from differences in experimental setups (e.g., solvent polarity, temperature gradients). A meta-analysis of published rate constants, normalized to standard conditions, can identify systematic errors. Calibration against a reference reaction (e.g., B₂H₆ decomposition) and peer validation of instrumentation (e.g., mass spectrometry calibration) are recommended .
Q. What experimental design challenges arise when studying Hydridoboron(2.) (singlet) in hydrogen storage applications?
Key challenges include controlling B-H bond dissociation under reversible conditions and minimizing side reactions with moisture. Advanced setups may involve high-pressure reactors with in situ Fourier-transform infrared (FTIR) monitoring. Researchers should prioritize safety protocols due to pyrophoric risks and design experiments using Failure Mode and Effects Analysis (FMEA) frameworks .
Q. How can Hydridoboron(2.) (singlet) research address gaps in boron-hydrogen bond activation literature?
Existing studies often focus on triplet-state species, leaving singlet-state mechanisms underexplored. Researchers should employ time-resolved spectroscopy (e.g., pump-probe UV-Vis) to track transient intermediates and compare results with computational predictions. Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure hypotheses to target novel reaction pathways .
Methodological Guidance
Q. What statistical tools are suitable for analyzing Hydridoboron(2.) (singlet) reaction yield datasets?
Multivariate regression analysis can disentangle factors like temperature, pressure, and catalyst loading. Outliers should be assessed via Grubbs’ test, while non-linear kinetics may require Arrhenius or Eyring-Polanyi modeling. Open-source tools like Python’s SciPy or R’s Chemometrics package are recommended for reproducibility .
Q. How should researchers handle air-sensitive Hydridoboron(2.) (singlet) samples during characterization?
Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm. For spectroscopy, seal cells with Teflon valves and pre-purge with argon. Cross-validate results with alternative techniques (e.g., X-ray photoelectron spectroscopy in ultra-high vacuum) to confirm sample integrity .
Q. What ethical and safety considerations are critical in Hydridoboron(2.) (singlet) research?
Protocols must address pyrophoricity, toxicity, and environmental hazards. Institutional Review Boards (IRBs) may require risk assessments for large-scale syntheses. Waste disposal should follow EPA guidelines for boron-containing compounds, with documentation aligned with FAIR data principles .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
